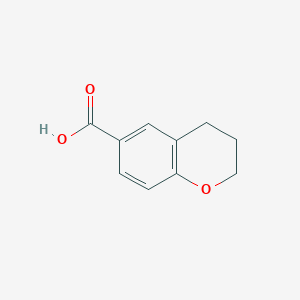

Chroman-6-carboxylic acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Chroman-6-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry

Mode of Action

It is known that the production of optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), which are similar to this compound, depends on chemical resolution . This process involves enzymatic resolution methods based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms were revealed by molecular simulations .

Biochemical Pathways

It is known that the biosynthesis of similar compounds, such as tocochromanols, involves the transformation of p-hydroxyphenylpyruvate (hpp) to homogentisic acid (hga), which is catalyzed by hydroxyphenylpyruvate dioxygenase (hppd) .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the production of similar compounds, such as FCCAs, involves the use of an aqueous–toluene biphasic system . Environmental factors, such as the presence of light, can also influence the synthesis of related compounds . .

Analyse Biochimique

Biochemical Properties

Related compounds such as 6-fluoro-chroman-2-carboxylic acids have been studied extensively . These compounds are pivotal chiral building blocks in the pharmaceutical industry . They interact with enzymes such as esterases, which catalyze the production of (S) and ®-6-fluoro-chroman-2-carboxylic acids .

Molecular Mechanism

Related compounds such as 6-fluoro-chroman-2-carboxylic acids have been shown to interact with esterases in a highly enantioselective manner . This interaction is thought to be responsible for their production in the pharmaceutical industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of chroman-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of salicylaldehyde with malonic acid in the presence of a catalyst can yield this compound. Another method involves the use of chromone derivatives, which can be converted to this compound through reduction and subsequent carboxylation reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and hydrolysis. Advanced techniques like continuous flow synthesis and the use of immobilized catalysts can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Chroman-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Applications De Recherche Scientifique

Chroman-6-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various organic compounds and materials.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: this compound derivatives have potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Comparaison Avec Des Composés Similaires

- Chroman-2-carboxylic acid

- Chroman-4-carboxylic acid

- 6-Hydroxychroman-2-carboxylic acid

Comparison: Chroman-6-carboxylic acid is unique due to the position of the carboxylic acid group on the sixth carbon of the chromane ring. This structural difference can influence its chemical reactivity and biological activity compared to other chromane derivatives. For example, chroman-2-carboxylic acid and chroman-4-carboxylic acid have carboxylic acid groups at different positions, leading to variations in their properties and applications.

Activité Biologique

Chroman-6-carboxylic acid (CCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities, structure-activity relationships, and potential therapeutic applications of CCA, drawing from various research findings and case studies.

Overview of this compound

This compound is a derivative of the chroman scaffold, which is recognized for its broad range of pharmacological effects. The compound's molecular formula is and it has been identified as a promising candidate for further drug development due to its potential antileishmanial, anti-inflammatory, and cytotoxic properties .

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of compounds derived from the chroman scaffold, including CCA. A series of synthesized thiochroman derivatives, including those with carboxyl substitutions, were evaluated against Leishmania (V) panamensis. Among these, several compounds exhibited potent activity with effective concentration (EC50) values below 10 µM, indicating strong potential for treating leishmaniasis .

Table 1: Antileishmanial Activity of Chroman Derivatives

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 8d | <10 | >2.6 |

| Compound 10d | <10 | >2.6 |

| Control (Amphotericin B) | 0.05 | - |

Cytotoxicity

The cytotoxic effects of CCA and its derivatives have also been assessed in vitro. The structure-activity relationship (SAR) studies indicated that certain substitutions at the C-2 and C-3 positions significantly influenced both antileishmanial activity and cytotoxicity. Compounds with alkyl chains at C-2 showed enhanced leishmanicidal activity but increased cytotoxicity when substituted with phenyl groups .

The mechanism by which CCA exerts its biological effects is still under investigation. However, it has been suggested that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For instance, a recent study indicated that amides derived from this compound selectively inhibit M3 muscarinic receptors, showcasing their potential as targeted cholinolytic agents .

Table 2: Inhibition Potency of CCA Derivatives on M3 Receptors

| Compound | pKB | IC50 (nM) |

|---|---|---|

| Compound 1 | 7.28 ± 0.70 | 52.5 |

| Ipratropium Bromide | - | - |

Case Studies

- Antileishmanial Screening : A study synthesized thirty-two compounds based on the chroman scaffold to evaluate their effectiveness against intracellular amastigotes of Leishmania. The results demonstrated that specific structural modifications could enhance the efficacy against leishmaniasis while maintaining low cytotoxicity levels .

- Cholinergic Receptor Inhibition : Another investigation focused on the derivatives of this compound as selective M3 receptor inhibitors. The findings revealed that these compounds could potentially serve as new treatments for conditions like chronic obstructive pulmonary disease (COPD) and asthma by providing targeted action with reduced side effects compared to traditional treatments .

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKANGOXGBPILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424707 | |

| Record name | Chroman-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103203-84-5 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103203-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these novel compounds interact with their target and what are the downstream effects?

A1: The research highlights that 1-oxo-3-phenyl-isochroman-6-carboxylic acid amides, specifically Compounds 1 and 7, exhibit selective antagonistic activity on the M3 muscarinic acetylcholine receptors []. These receptors are predominantly found in smooth muscles, including those lining the airways. By binding to and inhibiting M3 receptors, these compounds prevent acetylcholine-induced bronchoconstriction, leading to relaxation of the airway smooth muscles and improved airflow [].

Q2: What is the structure-activity relationship (SAR) observed in this class of compounds? How do modifications to the 1-oxo-3-phenyl-isothis compound scaffold affect the compound's activity, potency, and selectivity for M3 receptors?

A2: The research primarily focuses on the identification of two promising compounds through virtual screening and in vitro studies. While the study doesn't delve deep into extensive SAR analysis, it suggests that modifications on the amide group of the 1-oxo-3-phenyl-isothis compound scaffold significantly impact the interaction with the M3 receptor []. Further research exploring various substitutions on the aromatic ring and the amide nitrogen could provide valuable insights into the SAR and guide the development of even more potent and selective M3 antagonists.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.